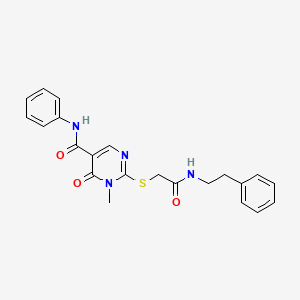
1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound featuring a pyrimidine ring and multiple functional groups, including an amide, thiol, and carbonyl groups. These structural elements contribute to its potential biological activity, particularly in pharmacological applications. This article reviews the biological activities of this compound, focusing on its synthesis, interactions with biological macromolecules, and its therapeutic potential.
Chemical Structure and Properties
The molecular formula for the compound is C22H21FN4O3S with a molecular weight of approximately 440.5 g/mol. The presence of diverse substituents enhances its structural diversity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O3S |
| Molecular Weight | 440.5 g/mol |
| Functional Groups | Amide, Thiol, Carbonyl |
| CAS Number | 894030-18-3 |
Anticancer Activity
Research indicates that compounds structurally similar to 1-methyl-6-oxo derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives demonstrate cytotoxic activity against various cancer cell lines, including lung (A549), colon (HT29), and breast (MCF7) cancer cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the antiproliferative effects of pyrimidine derivatives, the compound exhibited IC50 values ranging from 2.49 μM to 19.51 μM against HT29 and MDA-MB 231 cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) |
|---|---|
| HT29 | 2.49 - 19.51 |
| MDA-MB 231 | 3.99 - 29.14 |
| A549 | Comparable to doxorubicin (IC50 = 3.25 μM) |
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties as well. Similar pyrimidine compounds have been synthesized and tested for their antibacterial efficacy, showing promising results against various bacterial strains .
The biological activity of 1-methyl-6-oxo derivatives can be attributed to their ability to interact with biological macromolecules such as enzymes and receptors. The presence of the phenethylamino group may enhance binding affinity to specific targets involved in cancer progression or bacterial growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiol and amide functionalities into the pyrimidine framework. This process allows for the introduction of various substituents that can modulate biological activity.
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-26-21(29)18(20(28)25-17-10-6-3-7-11-17)14-24-22(26)30-15-19(27)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,23,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHIILGBIMBPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














